Cas no 2138138-31-3 (5-(2,2-Dimethylbutyl)-1,2,3,6-tetrahydropyridin-3-ol)
5-(2,2-Dimethylbutyl)-1,2,3,6-tetrahydropyridin-3-ol Chemical and Physical Properties
Names and Identifiers
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- EN300-742924
- 2138138-31-3
- 5-(2,2-dimethylbutyl)-1,2,3,6-tetrahydropyridin-3-ol
- 5-(2,2-Dimethylbutyl)-1,2,3,6-tetrahydropyridin-3-ol
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- Inchi: 1S/C11H21NO/c1-4-11(2,3)6-9-5-10(13)8-12-7-9/h5,10,12-13H,4,6-8H2,1-3H3
- InChI Key: JHQXECMZHACQER-UHFFFAOYSA-N
- SMILES: OC1CNCC(=C1)CC(C)(C)CC
Computed Properties
- Exact Mass: 183.162314293g/mol
- Monoisotopic Mass: 183.162314293g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 32.3Ų
5-(2,2-Dimethylbutyl)-1,2,3,6-tetrahydropyridin-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-742924-1.0g |
5-(2,2-dimethylbutyl)-1,2,3,6-tetrahydropyridin-3-ol |
2138138-31-3 | 95% | 1.0g |
$2083.0 | 2024-05-24 | |
| Enamine | EN300-742924-0.05g |
5-(2,2-dimethylbutyl)-1,2,3,6-tetrahydropyridin-3-ol |
2138138-31-3 | 95% | 0.05g |
$1750.0 | 2024-05-24 | |
| Enamine | EN300-742924-0.1g |
5-(2,2-dimethylbutyl)-1,2,3,6-tetrahydropyridin-3-ol |
2138138-31-3 | 95% | 0.1g |
$1834.0 | 2024-05-24 | |
| Enamine | EN300-742924-0.25g |
5-(2,2-dimethylbutyl)-1,2,3,6-tetrahydropyridin-3-ol |
2138138-31-3 | 95% | 0.25g |
$1917.0 | 2024-05-24 | |
| Enamine | EN300-742924-0.5g |
5-(2,2-dimethylbutyl)-1,2,3,6-tetrahydropyridin-3-ol |
2138138-31-3 | 95% | 0.5g |
$2000.0 | 2024-05-24 | |
| Enamine | EN300-742924-2.5g |
5-(2,2-dimethylbutyl)-1,2,3,6-tetrahydropyridin-3-ol |
2138138-31-3 | 95% | 2.5g |
$4084.0 | 2024-05-24 | |
| Enamine | EN300-742924-5.0g |
5-(2,2-dimethylbutyl)-1,2,3,6-tetrahydropyridin-3-ol |
2138138-31-3 | 95% | 5.0g |
$6043.0 | 2024-05-24 | |
| Enamine | EN300-742924-10.0g |
5-(2,2-dimethylbutyl)-1,2,3,6-tetrahydropyridin-3-ol |
2138138-31-3 | 95% | 10.0g |
$8961.0 | 2024-05-24 |
5-(2,2-Dimethylbutyl)-1,2,3,6-tetrahydropyridin-3-ol Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
Additional information on 5-(2,2-Dimethylbutyl)-1,2,3,6-tetrahydropyridin-3-ol
Introduction to 5-(2,2-Dimethylbutyl)-1,2,3,6-tetrahydropyridin-3-ol (CAS No. 2138138-31-3)
5-(2,2-Dimethylbutyl)-1,2,3,6-tetrahydropyridin-3-ol (CAS No. 2138138-31-3) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This tetrahydropyridine derivative features a bulky 2,2-dimethylbutyl substituent, which contributes to its distinct physicochemical characteristics and potential applications in drug development. The compound’s molecular structure, characterized by a cyclohexane ring fused with a pyridine moiety, makes it a promising candidate for further exploration in medicinal chemistry.
The 5-(2,2-Dimethylbutyl)-1,2,3,6-tetrahydropyridin-3-ol molecule exhibits a high degree of steric hindrance due to the presence of the dimethylbutyl group at the 5-position of the tetrahydropyridine ring. This steric bulk can influence both its solubility and interactions with biological targets, making it an intriguing subject for computational studies and experimental investigations. Researchers have been particularly interested in its potential as a scaffold for developing novel therapeutic agents.
In recent years, there has been growing interest in tetrahydropyridine derivatives due to their versatility in drug design. The tetrahydropyridin-3-ol core is known for its ability to modulate various biological pathways, including neurotransmitter systems and enzyme inhibition. The addition of the dimethylbutyl group introduces additional conformational flexibility and lipophilicity, which can enhance binding affinity to specific protein targets. This structural feature has led to its investigation as a potential lead compound in the development of treatments for neurological disorders and other diseases.
Recent advancements in computational chemistry have enabled more precise modeling of the interactions between 5-(2,2-Dimethylbutyl)-1,2,3,6-tetrahydropyridin-3-ol and biological receptors. Molecular dynamics simulations and docking studies have suggested that this compound may interact with enzymes and receptors involved in pain signaling and inflammation. These findings align with emerging research on the role of tetrahydropyridine derivatives in modulating pain perception and have opened new avenues for therapeutic intervention.
The synthesis of 5-(2,2-Dimethylbutyl)-1,2,3,6-tetrahydropyridin-3-ol presents unique challenges due to the complexity of its molecular framework. However, modern synthetic methodologies have made significant strides in facilitating the preparation of such compounds with high purity and yield. Techniques such as asymmetric hydrogenation and catalytic functionalization have been employed to introduce the desired substituents while maintaining regioselectivity. These advancements have not only improved access to this compound but also provided insights into its synthetic pathways.
From a pharmacological perspective, the 5-(2,2-Dimethylbutyl)-1,2,3,6-tetrahydropyridin-3-ol derivative holds promise as a modulator of central nervous system (CNS) function. Preliminary pharmacological studies have indicated that it may exhibit properties similar to those of known analgesics and neuroprotective agents. The bulky side chain can influence blood-brain barrier penetration, making it an attractive candidate for CNS-targeted therapies. Further investigation into its pharmacokinetic profile will be essential to determine its suitability for clinical applications.
The role of stereochemistry in the biological activity of tetrahydropyridine derivatives cannot be overstated. The configuration at the chiral centers within the tetrahydropyridin-3-ol moiety significantly impacts its interactions with biological targets. Research has shown that enantiomeric differences can lead to vastly different pharmacological outcomes. Therefore, careful consideration must be given to the stereochemical purity of synthesized compounds like 5-(2,2-Dimethylbutyl)-1,2,3,6-tetrahydropyridin-3-ol to ensure optimal therapeutic efficacy.
In conclusion, 5-(2,2-Dimethylbutyl)-1,2,3,6-tetrahydropyridin-3-ol (CAS No. 2138138-31-3) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable scaffold for developing novel therapeutic agents targeting neurological and inflammatory disorders. Continued research into its synthesis، pharmacology,and mechanism of action will further elucidate its role in drug development and may lead to innovative treatments for various diseases.
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